molecular formula C23H30N2 B12531638 (4E)-3-Butyl-N-phenyl-1-(2-phenylethyl)piperidin-4-imine CAS No. 834154-94-8

(4E)-3-Butyl-N-phenyl-1-(2-phenylethyl)piperidin-4-imine

Cat. No.: B12531638
CAS No.: 834154-94-8
M. Wt: 334.5 g/mol
InChI Key: ZIEALPJXVHUYJU-UHFFFAOYSA-N
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Description

“(4E)-3-Butyl-N-phenyl-1-(2-phenylethyl)piperidin-4-imine” is a piperidine-derived compound characterized by a six-membered nitrogen-containing ring (piperidine) substituted with a butyl group at position 3, an N-phenyl group, and a 2-phenylethyl moiety at position 1. The (4E) configuration indicates the geometry of the imine group (C=N) at position 2.

Properties

CAS No.

834154-94-8

Molecular Formula

C23H30N2

Molecular Weight

334.5 g/mol

IUPAC Name

3-butyl-N-phenyl-1-(2-phenylethyl)piperidin-4-imine

InChI

InChI=1S/C23H30N2/c1-2-3-12-21-19-25(17-15-20-10-6-4-7-11-20)18-16-23(21)24-22-13-8-5-9-14-22/h4-11,13-14,21H,2-3,12,15-19H2,1H3

InChI Key

ZIEALPJXVHUYJU-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CN(CCC1=NC2=CC=CC=C2)CCC3=CC=CC=C3

Origin of Product

United States

Biological Activity

(4E)-3-Butyl-N-phenyl-1-(2-phenylethyl)piperidin-4-imine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C19H24N2C_{19}H_{24}N_2 and a molecular weight of approximately 280.41 g/mol. The structure features a piperidine ring, which is commonly associated with various pharmacological activities.

Analgesic Properties

Research indicates that compounds related to (4E)-3-Butyl-N-phenyl-1-(2-phenylethyl)piperidin-4-imine exhibit analgesic properties. Specifically, derivatives of piperidine have been shown to act on opioid receptors, leading to pain relief. The structural similarity to known opioid analgesics suggests potential efficacy in pain management .

Antiproliferative Effects

Studies have demonstrated that certain piperidine derivatives can inhibit cell proliferation in cancer models. For instance, compounds with similar structural motifs have been tested against BRCA-deficient cancer cells, showing selective antiproliferative activity . This raises the possibility that (4E)-3-Butyl-N-phenyl-1-(2-phenylethyl)piperidin-4-imine may also possess similar effects.

The biological activity of (4E)-3-Butyl-N-phenyl-1-(2-phenylethyl)piperidin-4-imine is likely mediated through several mechanisms:

  • Opioid Receptor Modulation : The compound may interact with mu-opioid receptors, which are pivotal in mediating analgesic effects.
  • PARP Inhibition : Similar compounds have been identified as inhibitors of poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair mechanisms in cancer cells .
  • CYP450 Metabolism : The compound may be subject to metabolism by cytochrome P450 enzymes, which can influence its efficacy and safety profile .

In Vivo Studies

In vivo studies on related piperidine derivatives have shown promising results in animal models, particularly in pain relief and tumor growth inhibition. For example, a study demonstrated that a structurally similar compound effectively reduced tumor size in xenograft models of cancer .

Pharmacokinetic Properties

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of (4E)-3-Butyl-N-phenyl-1-(2-phenylethyl)piperidin-4-imine. Preliminary data suggest that modifications to the piperidine structure can enhance bioavailability and reduce metabolic degradation .

Comparative Analysis Table

Property(4E)-3-Butyl-N-phenyl-1-(2-phenylethyl)piperidin-4-imineRelated Compounds
Molecular FormulaC19H24N2Varies by derivative
Analgesic ActivityPotentially effectiveConfirmed in several studies
Antiproliferative ActivityPossible against BRCA-deficient cellsConfirmed in related studies
Opioid Receptor InteractionLikely through mu-opioid receptorsConfirmed for many piperidine derivatives
MetabolismSubject to CYP450 enzymatic actionCommon among similar compounds

Comparison with Similar Compounds

Key Differences :

  • The butyl and 2-phenylethyl substituents in the target compound enhance steric bulk and lipophilicity compared to simpler piperidine derivatives like 2,2,6,6-tetramethylpiperidin-4-yl acetate.

Phenylethyl-Substituted Compounds

The 2-phenylethyl group is a common motif in flavor and fragrance chemistry. Examples include:

Compound Structure Volatility Odor Profile Key Findings
2-Phenylethyl acetate Ester (phenylethyl + acetyl) High Floral, fruity, honey-like Degrades under heat; critical for wine and beer aroma
2-Phenylethyl alcohol Alcohol (phenylethyl + hydroxyl) Moderate Rose-like, floral Exceeds odor thresholds in wines; contributes to sensory complexity
Target compound Piperidin-4-imine + phenylethyl/butyl Low (predicted) N/A Limited volatility due to larger molecular weight and rigid structure

Key Differences :

  • Unlike volatile esters (e.g., 2-phenylethyl acetate), the target compound’s piperidine backbone and imine group reduce volatility, suggesting non-aromatic applications (e.g., surfactants or bioactive molecules).
  • The N-phenyl and butyl groups may enhance binding to hydrophobic targets compared to simpler phenylethyl alcohols .

Chromone-Based Analogues

2-(2-Phenylethyl)chromones, prevalent in agarwood, share a phenylethyl moiety but differ in core structure:

Compound Core Structure Molecular Weight Fragmentation Pattern Key Findings
2-(2-Phenylethyl)chromones Chromone + phenylethyl 250+ (with substitutions) Cleavage at CH₂-CH₂ bond; characteristic ions at m/z 91 (benzyl) and 160 (chromone) Dominant in agarwood fragrance; identified via GC-MS with methoxy/hydroxy substitutions
Target compound Piperidine + imine ~340 (estimated) Predicted cleavage at imine or alkyl chains No GC-MS data available; structural rigidity may complicate volatility analysis

Key Differences :

  • Chromones exhibit lower molecular weights (250–350) compared to the target compound (~340), favoring volatility and GC-MS detection.
  • The target compound’s nitrogen-rich structure may confer distinct spectroscopic and reactive properties relative to oxygen-dominated chromones .

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